molecular formula C7H6N2OS B13251430 3-Methyl-5-(3-thienyl)-1,2,4-oxadiazole

3-Methyl-5-(3-thienyl)-1,2,4-oxadiazole

Cat. No.: B13251430
M. Wt: 166.20 g/mol
InChI Key: XTOXEMVKQUJMFN-UHFFFAOYSA-N
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Description

3-Methyl-5-(3-thienyl)-1,2,4-oxadiazole is a heterocyclic compound that features a five-membered ring containing oxygen, nitrogen, and sulfur atoms. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-5-(3-thienyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thiosemicarbazide with acetic anhydride, followed by cyclization with an appropriate aldehyde or ketone. The reaction conditions often require the use of a solvent such as ethanol and a catalyst like triethylamine to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-5-(3-thienyl)-1,2,4-oxadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms replacing specific functional groups.

    Substitution: Substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

3-Methyl-5-(3-thienyl)-1,2,4-oxadiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its bioactive properties.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and polymers.

Mechanism of Action

The mechanism of action of 3-Methyl-5-(3-thienyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cellular processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

    1,2,4-Triazole: Another heterocyclic compound with similar structural features but different biological activities.

    Thiadiazole: Contains sulfur and nitrogen atoms in the ring, similar to oxadiazole, but with distinct chemical properties.

    Isoxazole: A five-membered ring containing oxygen and nitrogen, similar to oxadiazole, but with different reactivity.

Uniqueness: 3-Methyl-5-(3-thienyl)-1,2,4-oxadiazole is unique due to its specific combination of heteroatoms (oxygen, nitrogen, and sulfur) and its potential for diverse chemical reactivity and biological activities. Its structure allows for various modifications, making it a versatile compound in synthetic and medicinal chemistry.

Properties

Molecular Formula

C7H6N2OS

Molecular Weight

166.20 g/mol

IUPAC Name

3-methyl-5-thiophen-3-yl-1,2,4-oxadiazole

InChI

InChI=1S/C7H6N2OS/c1-5-8-7(10-9-5)6-2-3-11-4-6/h2-4H,1H3

InChI Key

XTOXEMVKQUJMFN-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=N1)C2=CSC=C2

Origin of Product

United States

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